Glycosylation-Based Structural Differentiation
Yadanzioside K is a glycosylated C-20 quassinoid bearing a β-D-glucopyranosyl moiety at the C-3 position of the quassinoid scaffold [1]. This glycosylation fundamentally distinguishes it from the non-glycosylated comparator brusatol, which lacks this sugar moiety [2]. The presence of glycosylation alters key physicochemical properties: Yadanzioside K has a calculated XlogP of -1.0 and a topological polar surface area of 271.0 Ų [1], indicating substantially higher polarity compared to non-glycosylated quassinoids. This structural divergence correlates with documented differences in biological activity profiles between glycosylated and non-glycosylated quassinoids in the Brucea javanica series [3].
| Evidence Dimension | Structural and physicochemical differentiation |
|---|---|
| Target Compound Data | C36H48O18; MW 768.76; β-D-glucopyranosyl moiety present; XlogP = -1.0; TPSA = 271.0 Ų |
| Comparator Or Baseline | Brusatol (C26H32O11; MW 520.53); non-glycosylated; higher lipophilicity |
| Quantified Difference | Glycosylation absent in comparator; XlogP difference expected >2 units based on structural class |
| Conditions | Computational prediction and structural determination by NMR |
Why This Matters
Glycosylation status is a primary determinant of quassinoid activity profile, solubility, and cellular uptake; procurement of the correct glycosylation variant is essential for reproducing published experimental findings.
- [1] GRAYU Phytochemical Database. Yadanzioside K (PubChem CID: 14060346). NCBS. View Source
- [2] Sakaki T, Yoshimura S, Tsuyuki T, Takahashi T, Honda T, Nakanishi T. Structures of Yadanziosides K, M, N, and O, New Quassinoid Glycosides from Brucea javanica (L.) Merr. Bulletin of the Chemical Society of Japan. 1986;59(11):3541-3546. View Source
- [3] 傅丽霞, 黄崇刚, 林明宝, 侯琦. 鸦胆子苦木内酯类成分及其药理活性研究进展. 中国药理学通报. 2016;32(11):1481-1485. View Source
